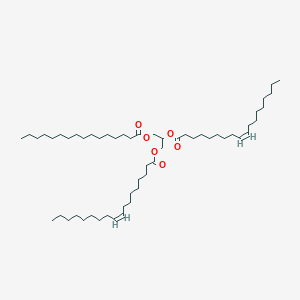

1,2-Dioleoyl-3-palmitoylglycerol

Übersicht

Beschreibung

1,2-dioleoyl-3-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl. It is functionally related to a hexadecanoic acid and an oleic acid.

This compound is a natural product found in Celastrus paniculatus with data available.

See also: Coix lacryma-jobi seed (part of).

Wirkmechanismus

Palmitodiolein, also known as Glycerol dioleate palmitate, Triglyceride OOP, Triglyceride POO, or 1,2-Dioleoyl-3-palmitoylglycerol, is a triacylglycerol found in vegetable oils . This article aims to provide a comprehensive overview of the mechanism of action of Palmitodiolein, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that palmitodiolein is a triacylglycerol, a type of lipid that plays crucial roles in various biological processes

Biochemical Pathways

The biochemical pathways affected by Palmitodiolein are not well-established. Given its nature as a triacylglycerol, it may be involved in lipid metabolism and other related pathways. More research is needed to summarize the affected pathways and their downstream effects .

Result of Action

The molecular and cellular effects of Palmitodiolein’s action are not well-defined. As a triacylglycerol, it may have roles in energy storage, membrane structure, and signaling. The specific effects of palmitodiolein on these processes are yet to be determined .

Biochemische Analyse

Biochemical Properties

Palmitodiolein plays a significant role in biochemical reactions. It is a type of triglyceride, which is a glycerol molecule combined with three fatty acids . The primary molecular types of triglycerides detected by L.C. analysis are triolein (32.3%) and dioleolinolein (24.0%), followed by palmitodiolein (12.5%) and oleodilinolein (12.6%) . Palmitodiolein interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Palmitodiolein has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of a lipolytic activity, which is maximum on the 3rd day of germination (4.66 mUI), was also detected .

Molecular Mechanism

The mechanism of action of Palmitodiolein at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palmitodiolein change over time. The physico-chemical properties study revealed that almond oil, which contains Palmitodiolein, remains stable, thus preserving its quality and nutritional value, even during transition from dormancy to germination .

Biologische Aktivität

1,2-Dioleoyl-3-palmitoylglycerol (OOP) is a triacylglycerol (TAG) that plays a significant role in nutrition and health, particularly in infant formulas. This compound, characterized by its unique fatty acid composition, has garnered attention for its potential biological activities, including effects on lipid absorption, immune modulation, and growth promotion.

- Molecular Formula : C₅₅H₁₀₂O₆

- Molecular Weight : 859.395 g/mol

- CAS Number : 2190-30-9

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 802.2 ± 45.0 °C at 760 mmHg

- Flash Point : 298.4 ± 28.8 °C

Biological Activity Overview

The biological activity of OOP has been investigated in various studies focusing on its absorption characteristics, metabolic effects, and potential health benefits.

Lipid Absorption and Transport

Research indicates that OOP exhibits superior absorption properties compared to other TAGs. A study comparing OOP with 1,3-dioleoyl-2-palmitoylglycerol (OPO) demonstrated that OOP had higher transport rates of triacylglycerols in lymph chylomicrons in rat models. Specifically:

- The overall absorption of palmitic and oleic acids was significantly higher in the OOP group.

- Chylomicrons formed from OOP were larger in diameter compared to those from OPO, indicating enhanced lipid transport efficiency .

Infant Nutrition

OOP is an important component of infant formulas designed to mimic human milk fat. Its incorporation into formulas has been linked to improved growth outcomes in infants:

- A systematic review highlighted that OOP-supplemented formulas promote better fat absorption and growth metrics compared to traditional formulas lacking this specific TAG composition .

Enzymatic Synthesis and Applications

The enzymatic synthesis of OOP has been optimized for use in food products:

- Studies have reported successful methods for synthesizing OOP using lipases, which enhance the yield and purity of the compound for commercial applications .

Comparative Table of Triacylglycerols

| Property | This compound (OOP) | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) |

|---|---|---|

| Main Fatty Acids | Oleic (18:1), Palmitic (16:0) | Oleic (18:1), Palmitic (16:0) |

| Absorption Efficiency | High | Moderate |

| Chylomicron Size | Larger | Smaller |

| Health Benefits | Enhanced fat absorption | Improved infant growth |

Future Research Directions

Further studies are needed to fully elucidate the mechanisms underlying the biological activities of OOP. Potential areas for investigation include:

- Long-term effects of OOP consumption on immune system development in infants.

- Comparative studies with other dietary fats to assess overall health impacts.

- Exploration of the metabolic pathways influenced by OOP in adult populations.

Wissenschaftliche Forschungsanwendungen

Infant Nutrition

One of the primary applications of DOPG is in infant formulas. Research has shown that structured lipids like DOPG can enhance the nutritional quality of infant formulas by mimicking the fat composition found in human breast milk.

- Benefits Over Conventional Formulas : Studies indicate that infant formulas supplemented with DOPG lead to improved fat absorption and growth metrics in infants compared to conventional formulas. For instance, a randomized controlled trial demonstrated that infants fed high beta-palmitate formula (which includes DOPG) exhibited reduced crying and better bone strength .

Enzymatic Synthesis

The enzymatic synthesis of DOPG through lipase-catalyzed reactions has been extensively researched. This method allows for the production of structured lipids that can be tailored for specific nutritional needs.

- Research Findings : Over two decades of research have focused on optimizing the conditions for synthesizing DOPG, including the types of lipases used and the substrates involved . The use of immobilized lipases has shown promise in increasing yield and specificity during synthesis.

Food Additive

DOPG is utilized as a food additive due to its emulsifying properties. It can improve texture and stability in various food products, enhancing consumer acceptance.

- Microencapsulation : Recent studies have explored microencapsulating DOPG to protect sensitive compounds from oxidation and degradation during processing. This technique ensures that the nutritional benefits are retained until consumption .

Potential Health Benefits

Emerging research suggests that DOPG may have therapeutic properties beyond nutrition. Its unique fatty acid profile could play a role in managing certain health conditions.

- Anti-inflammatory Properties : Preliminary studies indicate that DOPG may exhibit anti-inflammatory effects, which could be beneficial for conditions like obesity and metabolic syndrome . Further investigations are needed to establish these effects conclusively.

Case Studies

Eigenschaften

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-LBXGSASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302803 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-30-9, 27071-84-7 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Palmito-1,2-diolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol dioleate palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PALMITO-1,2-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.